2-Bromo-5-fluoro-4-nitropyridine 1-oxide
Overview
Description
2-Bromo-5-fluoro-4-nitropyridine 1-oxide is a heterocyclic compound with the molecular formula C5H2BrFN2O3 It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a pyridine ring, along with an N-oxide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoro-4-nitropyridine 1-oxide typically involves a two-step process:
Nitration Reaction: 2-Bromo-5-fluoropyridine is reacted with nitric acid under controlled conditions to introduce the nitro group, forming 2-Bromo-5-fluoro-4-nitropyridine.
Oxidation Reaction: The resulting 2-Bromo-5-fluoro-4-nitropyridine is then treated with an excess of hydrogen peroxide (H2O2) to introduce the N-oxide group, yielding this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-fluoro-4-nitropyridine 1-oxide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: Further oxidation can modify the N-oxide group.
Common Reagents and Conditions:
Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) or nucleophiles can be used for substitution reactions.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst or metal hydrides (e.g., sodium borohydride) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products:
- Substitution reactions can yield various derivatives depending on the substituents introduced.
- Reduction of the nitro group results in the formation of 2-Bromo-5-fluoro-4-aminopyridine 1-oxide.
- Oxidation can lead to further oxidized products, depending on the conditions used.
Scientific Research Applications
2-Bromo-5-fluoro-4-nitropyridine 1-oxide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-4-nitropyridine 1-oxide depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of the nitro and N-oxide groups can influence its reactivity and binding affinity to molecular targets, thereby modulating biological pathways.
Comparison with Similar Compounds
2-Bromo-5-fluoro-4-nitropyridine: Lacks the N-oxide group, making it less reactive in certain oxidation reactions.
2-Fluoro-5-nitropyridine: Lacks the bromine atom, which can affect its reactivity in substitution reactions.
4-Nitropyridine N-oxide: Lacks both bromine and fluorine atoms, resulting in different chemical properties and reactivity.
Uniqueness: 2-Bromo-5-fluoro-4-nitropyridine 1-oxide is unique due to the combination of bromine, fluorine, nitro, and N-oxide groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
2-bromo-5-fluoro-4-nitro-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFN2O3/c6-5-1-4(9(11)12)3(7)2-8(5)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFPCLRVCOJQTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C[N+](=C1Br)[O-])F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743598 | |
Record name | 2-Bromo-5-fluoro-4-nitro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935534-40-0 | |
Record name | 2-Bromo-5-fluoro-4-nitro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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